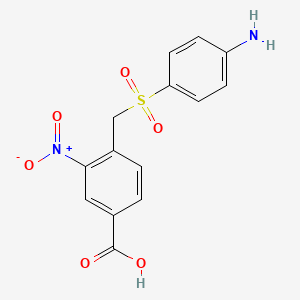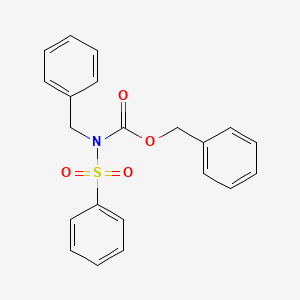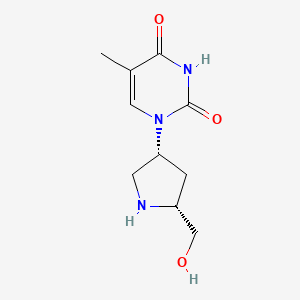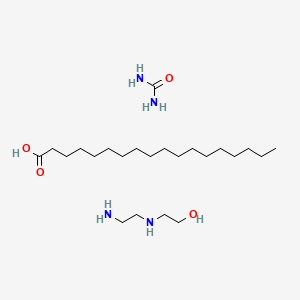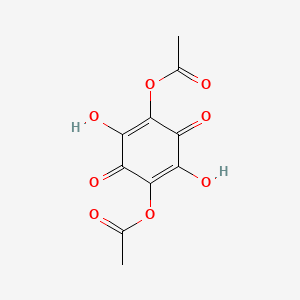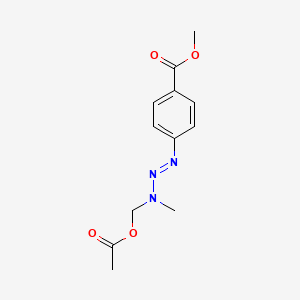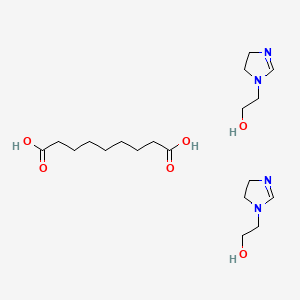
2-(4,5-Dihydroimidazol-1-yl)ethanol;nonanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydroimidazol-1-yl)ethanol typically involves the cyclization of amido-nitriles under mild reaction conditions. For example, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . The reaction conditions are generally tolerant to a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5-Dihydroimidazol-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while nucleophilic substitution can introduce various functional groups into the imidazole ring.
Applications De Recherche Scientifique
2-(4,5-Dihydroimidazol-1-yl)ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The imidazole moiety is a common structural feature in many pharmaceuticals, and this compound may have potential as a drug candidate.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4,5-Dihydroimidazol-1-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which can modulate the activity of enzymes and other proteins. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives and dicarboxylic acids, such as:
Imidazole: A basic five-membered heterocycle with two nitrogen atoms.
Histidine: An amino acid containing an imidazole side chain.
Azelaic Acid: A dicarboxylic acid with a nine-carbon chain, similar to nonanedioic acid.
Uniqueness
The uniqueness of 2-(4,5-Dihydroimidazol-1-yl)ethanol lies in its combination of the imidazole and nonanedioic acid moieties, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
68307-85-7 |
|---|---|
Formule moléculaire |
C19H36N4O6 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
2-(4,5-dihydroimidazol-1-yl)ethanol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.2C5H10N2O/c10-8(11)6-4-2-1-3-5-7-9(12)13;2*8-4-3-7-2-1-6-5-7/h1-7H2,(H,10,11)(H,12,13);2*5,8H,1-4H2 |
Clé InChI |
JKGCJFXOCXYSEO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C=N1)CCO.C1CN(C=N1)CCO.C(CCCC(=O)O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


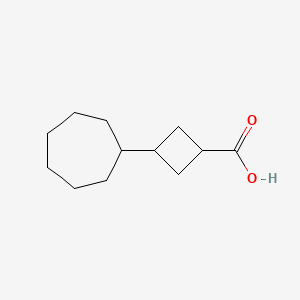
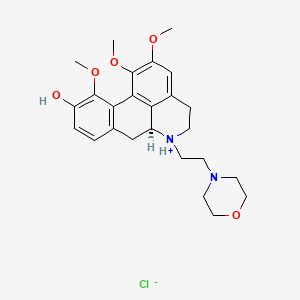
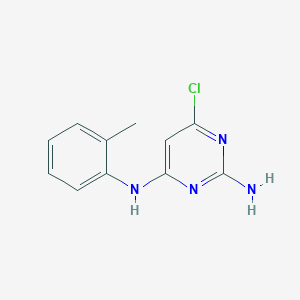

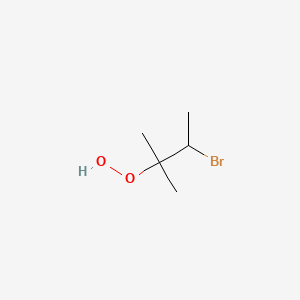
![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
